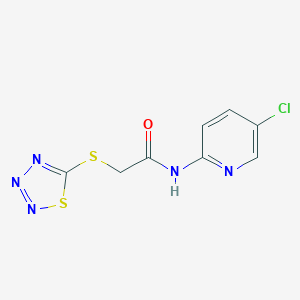
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown promise in the treatment of autoimmune diseases. It was first discovered by Pfizer in the early 2000s and has since undergone extensive scientific research to determine its potential applications.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide works by inhibiting the activity of an enzyme called Janus kinase (JAK). JAK is involved in the signaling pathways that regulate the activity of immune cells. By inhibiting JAK, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can reduce the activity of immune cells and prevent them from attacking healthy tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing inflammation, preventing tissue damage, and improving overall immune function. Additionally, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide for lab experiments is that it can be used to study the role of JAK in autoimmune diseases. This can provide valuable insights into the underlying mechanisms of these diseases and help researchers develop new treatments. However, one limitation of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide is that it may not be effective in all cases of autoimmune diseases and may have limited efficacy in certain patient populations.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. One area of interest is the development of new JAK inhibitors that may be more effective or have fewer side effects than N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. Additionally, researchers are investigating the potential applications of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in other disease areas, such as cancer and inflammatory bowel disease. Finally, there is ongoing research into the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in clinical trials.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and has not been disclosed by Pfizer.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been the subject of numerous scientific studies that have investigated its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. These studies have shown that N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can effectively inhibit the activity of certain immune cells, thereby reducing inflammation and tissue damage.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C8H6ClN5OS2 |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-(thiatriazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H6ClN5OS2/c9-5-1-2-6(10-3-5)11-7(15)4-16-8-12-13-14-17-8/h1-3H,4H2,(H,10,11,15) |
Clave InChI |
GKEJQKXRTFTBNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
SMILES canónico |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)